molecular formula C7H11N3 B12949788 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

Cat. No.: B12949788
M. Wt: 137.18 g/mol
InChI Key: WNCSQANBACLWCD-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine typically involves multiple steps. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

InChI

InChI=1S/C7H11N3/c1-5-6-3-2-4-10(6)9-7(5)8/h2-4H2,1H3,(H2,8,9)

InChI Key

WNCSQANBACLWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2N=C1N

Origin of Product

United States

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